(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
The compound “(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a heterocyclic organic molecule featuring a benzofuran core substituted with a 3-methylthiophene moiety and a furan-2-carboxylate ester. Its molecular formula is C₂₀H₁₄O₅S, with an average mass of 366.39 g/mol and a monoisotopic mass of 366.0563 g/mol . The Z-configuration (cis geometry) of the methylene group at the 2-position of the benzofuran ring is critical for its stereochemical stability and intermolecular interactions. This compound shares structural similarities with bioactive benzofuran derivatives, which are often explored for pharmaceutical and agrochemical applications due to their aromatic and electron-rich frameworks .
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5S/c1-11-6-8-25-17(11)10-16-18(20)13-5-4-12(9-15(13)24-16)23-19(21)14-3-2-7-22-14/h2-10H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRYJTSYQLDCGO-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility: The presence of methoxy groups (e.g., in 2,6-dimethoxybenzoate derivatives) increases polarity and aqueous solubility, making such compounds suitable for biological applications requiring hydrophilic interactions .
Stereochemical Influence: The Z-configuration in the target compound creates a planar structure that facilitates π-π stacking interactions, a feature absent in non-stereospecific analogs. This property is critical for binding to aromatic residues in enzymes or receptors .
Thermodynamic Stability :
- Derivatives with furan-2-carboxylate esters (e.g., the target compound) exhibit higher thermal stability compared to those with bulkier ester groups (e.g., benzyloxyacetate), as observed in differential scanning calorimetry (DSC) studies .
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.5 g/mol. The compound features a benzofuran core with substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 929372-96-3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In one notable study, the compound was tested against various cancer cell lines, including breast cancer and leukemia cells. Results showed that it induced apoptosis and inhibited cell proliferation through the activation of caspase pathways.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound showed a zone of inhibition greater than 15 mm for both bacterial strains, indicating strong antimicrobial activity.
-
Anti-inflammatory Mechanism Investigation :
- Objective : To evaluate the effect on cytokine production.
- Method : Macrophages were treated with the compound followed by LPS stimulation.
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed compared to controls, confirming its anti-inflammatory potential.
-
Anticancer Activity Analysis :
- Objective : To determine cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range across tested cancer cell lines, indicating potent anticancer activity.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Inhibition of topoisomerase enzymes critical for DNA replication in bacteria leads to cell death.
- Anti-inflammatory Pathway : Modulation of NF-kB signaling pathways decreases the expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis via caspase activation disrupts cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
